N-(2-oxooxolan-3-yl)octanamide

Catalog No.
S1479982
CAS No.
106983-30-6
M.F
C12H21NO3
M. Wt
227.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-oxooxolan-3-yl)octanamide

CAS Number

106983-30-6

Product Name

N-(2-oxooxolan-3-yl)octanamide

IUPAC Name

N-(2-oxooxolan-3-yl)octanamide

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)

InChI Key

JKEJEOJPJVRHMQ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1CCOC1=O

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O
O6-Benzylguanine is an organic compound with the molecular formula C14H17N5O2. It is a guanine analogue and acts as an inhibitor of O6-alkylguanine DNA alkyltransferase (AGT), which repairs DNA damage caused by alkylating agents. BG inhibits AGT by covalently binding to its active site, which prevents the repair of damaged DNA and leads to increased sensitivity of cancer cells to chemotherapy drugs.
BG is a white to pale yellow powder with a melting point of 186-190°C. It has a molecular weight of 295.32 g/mol and a logP value of 1.53. BG is slightly soluble in water, but more soluble in organic solvents such as DMSO and methanol.
The synthesis of BG involves the reaction of O6-chloroguanine with benzylamine in the presence of a base such as potassium carbonate. The resulting product is then purified by crystallization or column chromatography. The purity and identity of BG can be confirmed by various spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Several analytical methods have been developed for the quantification of BG in biological samples, including liquid chromatography combined with tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). These methods can detect BG at low concentrations and are useful for pharmacokinetic and pharmacodynamic studies.
BG has shown significant antitumor activity in preclinical models and has been tested in several clinical trials. It is used as a chemosensitizer to increase the effectiveness of alkylating agents in cancer treatment. BG has also been shown to enhance the efficacy of immune checkpoint inhibitors in preclinical models, indicating its potential use in immunotherapy.
BG has low toxicity and is generally well tolerated in animal studies. However, it may cause mild gastrointestinal discomfort and myelosuppression at high doses. In clinical trials, the most common adverse effects of BG were fatigue and neutropenia.
BG has a wide range of applications in scientific experiments, including cancer research, drug discovery, and gene therapy. It can be used to sensitize cancer cells to chemotherapy drugs, screen for compounds that inhibit AGT, and improve the efficiency of gene therapy.
BG is currently being evaluated in several clinical trials as a chemosensitizer in various types of cancer. It is also being studied in combination with immune checkpoint inhibitors to enhance the antitumor immune response.
BG has the potential to revolutionize cancer treatment by increasing the effectiveness of chemotherapy drugs and immunotherapy. It also has applications in drug discovery and gene therapy, which could lead to the development of new treatments for a wide range of diseases.
Despite its promising therapeutic potential, BG has some limitations. It is not effective against all types of cancer and may cause myelosuppression at high doses. In the future, it will be important to develop new chemosensitizers that are effective against a wider range of cancers and have fewer side effects. Additionally, research is needed to better understand the mechanisms of action of BG and to identify new applications in other fields of research and industry.
1. Development of novel chemosensitizers
2. Identification of new applications in drug discovery and gene therapy
3. Investigation of the mechanisms of action of BG in cancer cells
4. Development of more sensitive and specific analytical methods for the quantification of BG in biological samples
5. Evaluation of BG in combination with other types of chemotherapy drugs and immunotherapies
6. Investigation of the role of AGT in DNA repair and genome stability
7. Development of new strategies to overcome resistance to BG and other chemosensitizers
8. Investigation of the effectiveness of BG in combination with radiotherapy
9. Evaluation of BG in preclinical models of other diseases, such as viral infections and genetic disorders
10. Development of new formulations and delivery methods for BG to improve its pharmacokinetics and biodistribution.

XLogP3

2.6

Dates

Modify: 2023-09-13

Explore Compound Types